molecular formula C24H22FN3O3S B2638215 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide CAS No. 1252896-81-3

2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide

Cat. No.: B2638215
CAS No.: 1252896-81-3
M. Wt: 451.52
InChI Key: AOBQEVZTQQGISY-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidine core substituted with a 4-fluorobenzyl group at position 3 and an acetamide moiety linked to a 2-isopropylphenyl group. The thienopyrimidine scaffold is a privileged structure in medicinal chemistry due to its versatility in targeting enzymes and receptors, such as kinases and GPCRs .

Properties

IUPAC Name

2-[3-[(4-fluorophenyl)methyl]-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]-N-(2-propan-2-ylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H24FN3O3S/c1-15(2)18-5-3-4-6-19(18)26-21(29)14-27-20-11-12-32-22(20)23(30)28(24(27)31)13-16-7-9-17(25)10-8-16/h3-12,15,20,22H,13-14H2,1-2H3,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZDCTYMEPYBLOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=CC=C1NC(=O)CN2C3C=CSC3C(=O)N(C2=O)CC4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H24FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-{3-[(4-fluorophenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-(propan-2-yl)phenyl]acetamide represents a class of thieno[3,2-d]pyrimidine derivatives that have garnered attention for their potential biological activities. This article delves into the biological activity of this compound, focusing on its antimicrobial and anticancer properties, structure-activity relationships (SAR), and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C21H24FN3O3SC_{21}H_{24}FN_{3}O_{3}S, with a molecular weight of approximately 417.5 g/mol. Its structure features a thieno[3,2-d]pyrimidine core which is known for its diverse biological activities.

Antimicrobial Activity

Thieno[3,2-d]pyrimidine derivatives have shown promising antimicrobial properties . In vitro studies have demonstrated that compounds with similar structures exhibit significant antibacterial and antimycobacterial activity. For instance:

  • Minimum Inhibitory Concentration (MIC) values for certain thienopyrimidine derivatives were reported to be effective against both Gram-positive and Gram-negative bacterial strains, including Escherichia coli and Staphylococcus aureus .
  • The compound's structural features, such as the presence of a substituted amido or imino side chain at position 3, are crucial for its antimicrobial efficacy .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thieno[3,2-d]pyrimidine derivatives:

  • A study identified novel anticancer compounds through screening drug libraries on multicellular spheroids. The results indicated that certain derivatives exhibited significant cytotoxic effects against various cancer cell lines .
  • The compound's ability to inhibit specific enzymatic activities related to cancer progression has been evaluated. For example, its inhibitory potency toward MIF2 tautomerase activity was assessed with IC50 values indicating promising therapeutic potential .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of thieno[3,2-d]pyrimidine derivatives:

CompoundSubstituentIC50 (μM)Activity
3aR11015 ± 0.8Moderate
3bBromo7.2 ± 0.6Enhanced
4cFuranyl<200Non-toxic
5cCF32.6 ± 0.2Highly potent

The table summarizes various derivatives' activities based on their substituents and corresponding IC50 values from MIF2 inhibition assays .

Case Studies

  • Antimicrobial Study : A series of thienopyrimidine derivatives were synthesized and tested against multiple microbial strains. The most potent compounds demonstrated MIC values below those of standard antibiotics .
  • Anticancer Screening : In a drug library screening for anticancer agents, specific thienopyrimidine derivatives were found to induce apoptosis in cancer cells while sparing normal cells .

Scientific Research Applications

Biological Activities

Research indicates that thieno[3,2-d]pyrimidine derivatives exhibit significant pharmacological properties. The specific activities of this compound include:

  • Anticancer Activity : Studies have shown that similar derivatives can inhibit tumor growth and induce apoptosis in cancer cells by targeting specific pathways involved in cell proliferation and survival.
  • Antimicrobial Properties : The compound has demonstrated effectiveness against various bacterial strains, suggesting potential use in treating infections.
  • Neurological Applications : Some derivatives are being explored for their neuroprotective effects and potential use in treating neurological disorders.

Case Studies

  • Anticancer Research : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of thieno[3,2-d]pyrimidines exhibited cytotoxicity against several cancer cell lines. The mechanism was linked to the inhibition of specific kinases involved in cell cycle regulation .
  • Antimicrobial Efficacy : In a comparative study of various thieno[3,2-d]pyrimidine derivatives, the compound showed significant activity against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
  • Neuroprotective Effects : Research highlighted the neuroprotective properties of thieno[3,2-d]pyrimidine derivatives in models of oxidative stress-induced neuronal damage. The findings suggest that these compounds may have therapeutic potential for neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thieno[3,2-d]pyrimidine Derivatives

Compound from : 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide

  • Core: Thieno[3,2-d]pyrimidin-4-one.
  • Substituents :
    • Position 3: 4-Methylphenyl (vs. 4-fluorobenzyl in the target compound).
    • Acetamide: Trifluoromethoxyphenyl (vs. isopropylphenyl).
  • The trifluoromethoxy group in the acetamide increases metabolic stability but may reduce solubility compared to the target’s isopropyl group .

Biological Implications: While both compounds share the thienopyrimidine core, the target’s fluorobenzyl group likely enhances CNS activity, whereas ’s trifluoromethoxy substituent may favor peripheral targets .

Acetamide Derivatives with Isopropylphenyl Groups

GPR-17 Ligand () :
2-({5-[3-(Morpholine-4-sulfonyl)phenyl]-4-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-[4-(propan-2-yl)phenyl]acetamide

  • Core: 1,2,4-Triazole (vs. thienopyrimidine).
  • Substituents :
    • Isopropylphenyl acetamide (shared with the target compound).
    • Sulfonylmorpholine and trifluoromethoxyphenyl groups.
  • Key Differences: The triazole core may target purinergic receptors (e.g., GPR-17), whereas the thienopyrimidine core in the target compound is more commonly associated with kinase inhibition . The sulfonylmorpholine group in improves solubility but reduces lipophilicity compared to the target’s fluorobenzyl .

Suvecaltamide () :
2-[4-(Propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide

  • Substituents :
    • Isopropylphenyl (shared with the target compound).
    • Trifluoroethoxypyridine.
  • Key Differences: The absence of a thienopyrimidine core limits its enzyme-targeting versatility. The trifluoroethoxy group enhances metabolic stability, similar to the target’s fluorobenzyl .
Pyrimidine-Containing Antifungal Agents ()

3-(4-Chlorophenyl)-1-phenylprop-2-en-1-one (3F) :

  • Core: Chalcone (vs. thienopyrimidine).
  • Substituents: 4-Chlorophenyl and acetophenone.
  • Key Differences: The chalcone scaffold is associated with antifungal and antioxidant activity, whereas thienopyrimidines are more commonly explored in cancer and CNS disorders .

Research Findings and Implications

  • Fluorobenzyl vs. Methylphenyl () : The target’s fluorobenzyl group increases lipophilicity, which may enhance CNS penetration compared to ’s methylphenyl derivative .
  • Isopropylphenyl Acetamide : Shared across multiple compounds (), this group balances solubility and target affinity, making it a versatile pharmacophore .
  • Synthetic Challenges : highlights that electron-withdrawing groups (e.g., fluorine) improve solubility in polar solvents, aligning with the target’s design .

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